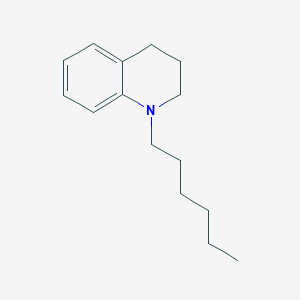![molecular formula C15H25O2P B12583848 [4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane CAS No. 625382-62-9](/img/structure/B12583848.png)
[4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane is a chemical compound with the molecular formula C14H23O2P It is known for its unique structure, which includes a dimethoxymethyl group attached to a phenyl ring, and two isopropyl groups attached to a phosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane typically involves the reaction of 4-(dimethoxymethyl)benzaldehyde with di(propan-2-yl)phosphane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane is used as a ligand in coordination chemistry. It forms complexes with various metals, which are studied for their catalytic properties.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug design and development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism by which [4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and catalytic efficiency. The molecular targets include various metal ions, and the pathways involved are primarily related to coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
- [4-(Dimethoxymethyl)phenyl]diphenylphosphane
- [4-(Dimethoxymethyl)phenyl]diethylphosphane
Uniqueness
Compared to similar compounds, [4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane is unique due to its specific combination of functional groups. The presence of the dimethoxymethyl group and the isopropyl groups attached to the phosphane provides distinct electronic and steric properties, making it particularly useful in certain catalytic applications .
Properties
CAS No. |
625382-62-9 |
|---|---|
Molecular Formula |
C15H25O2P |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
[4-(dimethoxymethyl)phenyl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C15H25O2P/c1-11(2)18(12(3)4)14-9-7-13(8-10-14)15(16-5)17-6/h7-12,15H,1-6H3 |
InChI Key |
XMVMKEGMPOVPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=CC=C(C=C1)C(OC)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



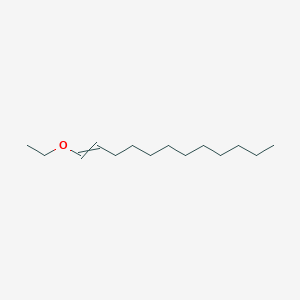

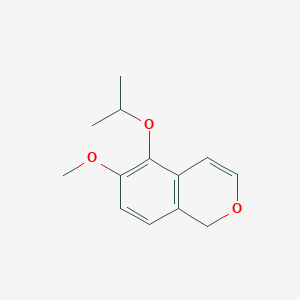
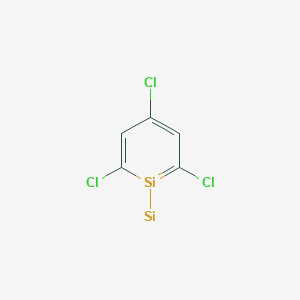
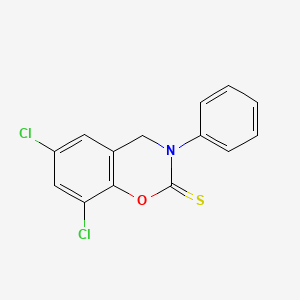
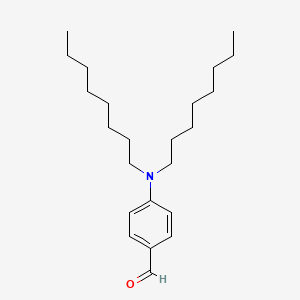
![5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile](/img/structure/B12583798.png)
![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12583803.png)
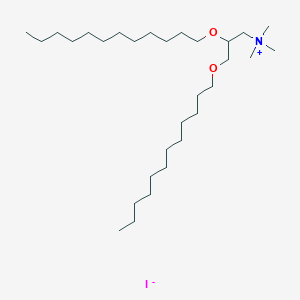
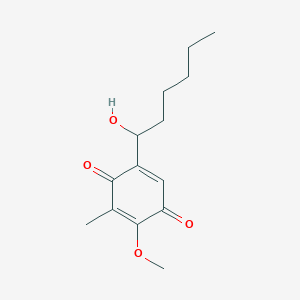
![2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]-](/img/structure/B12583814.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12583819.png)
